molecular formula C16H17N5O5S B11603275 4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide

4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide

Cat. No.: B11603275
M. Wt: 391.4 g/mol
InChI Key: BSCROCPKBFXNPR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide involves multiple steps. One common synthetic route includes the formation of the diazenyl group through the reaction of an appropriate amine with nitrous acid, followed by coupling with a benzenesulfonamide derivative. The reaction conditions typically involve acidic or basic environments, depending on the specific steps involved. Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets. Pathways involved include enzyme inhibition and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds include other diazenylbenzenesulfonamides and cyano-substituted pyridines. Compared to these compounds, 4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

  • 4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide
  • This compound derivatives with different substituents on the pyridine ring

Properties

Molecular Formula

C16H17N5O5S

Molecular Weight

391.4 g/mol

IUPAC Name

4-[[5-cyano-6-hydroxy-1-(2-hydroxypropyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C16H17N5O5S/c1-9(22)8-21-15(23)13(7-17)10(2)14(16(21)24)20-19-11-3-5-12(6-4-11)27(18,25)26/h3-6,9,22-23H,8H2,1-2H3,(H2,18,25,26)

InChI Key

BSCROCPKBFXNPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)CC(C)O)N=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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